molecular formula C21H27N3O3 B2596770 2-cyclopentyl-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 920157-91-1

2-cyclopentyl-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide

货号 B2596770
CAS 编号: 920157-91-1
分子量: 369.465
InChI 键: LXZRCYKEUQNIGC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-cyclopentyl-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide, commonly known as CR845, is a non-opioid analgesic drug that is currently being developed for the treatment of acute and chronic pain. It belongs to the class of kappa opioid receptor agonists and has been shown to have potential therapeutic benefits in various pain conditions.

作用机制

CR845 exerts its analgesic effects by selectively activating the kappa opioid receptor (KOR) in the central and peripheral nervous system. Activation of KORs leads to the inhibition of pain signaling pathways and the release of endogenous opioids such as dynorphins, which further modulate pain transmission.
Biochemical and Physiological Effects
CR845 has been shown to produce dose-dependent analgesia in various preclinical models of pain. It has also been shown to have anti-inflammatory effects and can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, CR845 has been shown to have a favorable safety profile and does not produce the adverse effects associated with traditional opioid analgesics such as respiratory depression, sedation, and addiction.

实验室实验的优点和局限性

One of the major advantages of CR845 is its non-addictive nature and favorable safety profile. This makes it an attractive alternative to traditional opioid analgesics for the treatment of acute and chronic pain. However, one of the limitations of CR845 is its limited bioavailability, which may limit its clinical efficacy.

未来方向

There are several future directions for the development of CR845. One potential direction is the development of novel formulations that can improve its bioavailability and clinical efficacy. Another direction is the investigation of its potential therapeutic benefits in other pain conditions such as neuropathic pain and cancer pain. Additionally, the development of selective KOR agonists that can produce analgesia without producing adverse effects is an active area of research.

合成方法

The synthesis method of CR845 involves the reaction of 2-cyclopentylacetic acid with 2-(6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain CR845 in its pure form.

科学研究应用

CR845 has been extensively studied for its potential therapeutic benefits in various pain conditions such as postoperative pain, chronic kidney disease-associated pruritus, and osteoarthritis pain. It has been shown to have a favorable safety profile and does not produce the adverse effects associated with traditional opioid analgesics such as respiratory depression, sedation, and addiction.

属性

IUPAC Name

2-cyclopentyl-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-2-26-18-9-7-17(8-10-18)19-11-12-21(24-23-19)27-14-13-22-20(25)15-16-5-3-4-6-16/h7-12,16H,2-6,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZRCYKEUQNIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。